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Abstract
Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.

[1][2] This molecule has garnered significant interest within the scientific community due to its

cytotoxic and anti-cancer properties.[1][3] Extensive research has identified Isofistularin-3 as

a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in

epigenetic regulation.[1][4] By inhibiting DNMT1, Isofistularin-3 can induce the re-expression

of tumor suppressor genes, leading to cell cycle arrest and sensitization of cancer cells to

apoptosis-inducing agents. This technical guide provides a comprehensive overview of the

chemical structure, biological activity, and mechanisms of action of Isofistularin-3, intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
Isofistularin-3 is a complex dimeric molecule derived from brominated tyrosine. Its intricate

structure is key to its biological activity.
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Identifier Value Reference

Chemical Formula C₃₁H₃₀Br₆N₄O₁₁ [5][6]

Molecular Weight 1114.0 g/mol [5]

IUPAC Name

(5S,6R)-7,9-dibromo-N-[3-[2,6-

dibromo-4-[2-[[(5S,6R)-7,9-

dibromo-6-hydroxy-8-methoxy-

1-oxa-2-azaspiro[4.5]deca-

2,7,9-triene-3-

carbonyl]amino]-1-

hydroxyethyl]phenoxy]-2-

hydroxypropyl]-6-hydroxy-8-

methoxy-1-oxa-2-

azaspiro[4.5]deca-2,7,9-triene-

3-carboxamide

[6]

SMILES Notation

COC1=C(C(C2(CC(=NO2)C(=

O)NCC(COC3=C(C=C(C=C3B

r)C(CNC(=O)C4=NOC5(C4)C=

C(C(=C(C5O)Br)OC)Br)O)Br)

O)C=C1Br)O)Br

[6]

CAS Number 87099-50-1 [5][6]

Biological Activity and Quantitative Data
Isofistularin-3 exhibits a range of biological activities, most notably its potent inhibition of

DNMT1 and its cytotoxic effects on various cancer cell lines.

DNMT1 Inhibition
Isofistularin-3 acts as a direct, DNA-competitive inhibitor of DNMT1.[1][4]

Parameter Value Cell Line/System Reference

IC₅₀ (DNMT1) 13.5 ± 5.4 μM
Purified enzyme (in

vitro)
[1]
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Anti-proliferative Activity
Isofistularin-3 has demonstrated significant anti-proliferative effects across a panel of cancer

cell lines.

Cell Line Cancer Type GI₅₀ (72h) Reference

RAJI Burkitt's Lymphoma 9.9 ± 8.6 μM [7]

U-937 Histiocytic Lymphoma 8.1 ± 5.6 μM [7]

JURKAT T-cell Leukemia 10.2 ± 5.8 μM [7]

K-562
Chronic Myelogenous

Leukemia
8.3 ± 3.6 μM [7]

MEG-01
Megakaryoblastic

Leukemia
14.8 ± 5.3 μM [7]

HL-60
Promyelocytic

Leukemia
8.1 μM [7]

HeLa Cervical Cancer 8.5 ± 0.2 µM [2]

Mechanism of Action
The anti-cancer effects of Isofistularin-3 are attributed to its ability to modulate key cellular

processes, including epigenetic regulation, cell cycle progression, and apoptosis.

DNA Demethylation and Gene Re-expression
As a DNMT1 inhibitor, Isofistularin-3 leads to the demethylation of CpG islands in the

promoter regions of tumor suppressor genes, thereby reactivating their expression. A notable

example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI cells

following treatment with Isofistularin-3.[1]

Cell Cycle Arrest
Isofistularin-3 induces a G0/G1 phase cell cycle arrest in cancer cells.[1][8] This is achieved

through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the
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downregulation of proteins essential for cell cycle progression, including Cyclin E1, PCNA, and

c-myc.[1][8]

Isofistularin-3

DNMT1inhibits
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Isofistularin-3 induced G0/G1 cell cycle arrest pathway.

Sensitization to TRAIL-Induced Apoptosis
A significant aspect of Isofistularin-3's therapeutic potential is its ability to sensitize cancer

cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.

[1][7] This is particularly relevant for TRAIL-resistant cancer cells. The mechanism involves

several key events:

Downregulation of anti-apoptotic proteins: Isofistularin-3 reduces the expression of survivin

and cFLIP.[1][7]

Induction of Endoplasmic Reticulum (ER) Stress: Treatment with Isofistularin-3 leads to ER

stress, evidenced by the increased expression of GRP78.[1][7]

Upregulation of Death Receptor 5 (DR5): The induction of ER stress leads to an increased

surface expression of the TRAIL receptor DR5.[1][7]

Activation of the Extrinsic Apoptotic Pathway: The combination of Isofistularin-3 and TRAIL

leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.

[1]
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Isofistularin-3 Effects
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Mechanism of Isofistularin-3-mediated sensitization to TRAIL-induced apoptosis.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

Isofistularin-3.
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Isolation and Purification of Isofistularin-3
Isofistularin-3 is naturally sourced from the marine sponge Aplysina aerophoba. A general

workflow for its isolation is as follows:

Aplysina aerophoba sponge collection

Extraction with organic solvent (e.g., Methanol)

Solvent-solvent partitioning

Column Chromatography (e.g., Silica gel)

High-Performance Liquid Chromatography (HPLC)

Pure Isofistularin-3

Click to download full resolution via product page

General workflow for the isolation of Isofistularin-3.

In Vitro DNMT1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified DNMT1

enzyme.
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Reaction Setup: A reaction mixture is prepared containing purified recombinant DNMT1, a

methyl donor (S-adenosyl-L-methionine, SAM), and a DNA substrate.

Compound Addition: Isofistularin-3 at various concentrations is added to the reaction

mixture. A control with no inhibitor is also prepared.

Incubation: The reaction is incubated to allow for DNA methylation to occur.

Detection: The level of DNA methylation is quantified. This can be done using various

methods, such as ELISA-based assays that detect 5-methylcytosine or radioisotope-based

assays that measure the incorporation of a radiolabeled methyl group.

Data Analysis: The percentage of DNMT1 inhibition is calculated for each concentration of

Isofistularin-3, and the IC₅₀ value is determined by plotting inhibition versus concentration.

Cell Proliferation Assay (e.g., MTS Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of Isofistularin-3 for

a specified period (e.g., 72 hours).

MTS Reagent Addition: An MTS reagent is added to each well and the plate is incubated.

The MTS reagent is converted to a colored formazan product by metabolically active cells.

Absorbance Measurement: The absorbance of the formazan product is measured using a

plate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration,

and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell

cycle.
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Cell Treatment: Cells are treated with Isofistularin-3 for a defined period (e.g., 24 hours).

Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-

intercalating dye, such as propidium iodide (PI).

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

Data Analysis: The resulting data is analyzed to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)
This assay measures the activation of effector caspases, a hallmark of apoptosis.

Cell Treatment: Cells are treated with Isofistularin-3, TRAIL, or a combination of both.

Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is

added.

Incubation: The mixture is incubated to allow for caspase cleavage of the substrate, which

generates a luminescent signal.

Luminescence Measurement: The luminescence is measured using a luminometer. The

signal intensity is proportional to the amount of caspase-3/7 activity.

Data Analysis: The fold-change in caspase activity relative to untreated controls is

calculated.

Conclusion and Future Directions
Isofistularin-3 is a promising marine natural product with well-defined anti-cancer properties.

Its mechanism of action, centered on the inhibition of DNMT1 and subsequent effects on cell

cycle and apoptosis, makes it an attractive candidate for further pre-clinical and clinical

development. Future research should focus on optimizing its therapeutic index, exploring its

efficacy in in vivo models for various cancer types, and investigating potential synergistic

combinations with other anti-cancer agents. The detailed understanding of its chemical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://www.benchchem.com/product/b15603043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure and biological functions provides a solid foundation for the development of novel

epigenetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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